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This document provides a detailed technical guide to FZ-AD005, a promising antibody-drug

conjugate (ADC) currently in preclinical development. FZ-AD005 is engineered for targeted

delivery of a potent cytotoxic payload to tumor cells expressing Delta-like ligand 3 (DLL3), a

strategy aimed at improving the therapeutic window for treating specific malignancies, notably

small cell lung cancer (SCLC).

Introduction to Antibody-Drug Conjugates
Antibody-drug conjugates are a class of biopharmaceutical drugs designed as a targeted

therapy for treating cancer.[1] Unlike traditional chemotherapy, ADCs are intended to target and

kill tumor cells while sparing healthy cells. The core components of an ADC are a monoclonal

antibody that binds to a specific target antigen on cancer cells, a potent cytotoxic payload, and

a chemical linker that connects the antibody to the payload.[1]

The general mechanism of action for an ADC involves the antibody binding to the tumor

antigen, followed by internalization of the ADC-antigen complex into the cell.[1] Inside the cell,

the linker is cleaved, releasing the cytotoxic payload, which then induces cell death through

mechanisms like DNA damage or microtubule disruption.
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FZ-AD005 is a novel, investigational ADC developed by Shanghai Fudan-Zhangjiang Bio-

Pharmaceutical Co., Ltd.[2] It is composed of three key elements: a proprietary anti-DLL3

monoclonal antibody (FZ-A038), a topoisomerase I inhibitor payload (DXd), and a protease-

cleavable valine-alanine dipeptide linker.[3][4] The drug-to-antibody ratio (DAR) for FZ-AD005

is approximately 8, indicating a high payload capacity.[3]

The Target: Delta-like Ligand 3 (DLL3)
Delta-like ligand 3 is an atypical Notch ligand that is overexpressed in SCLC and other

neuroendocrine tumors but has minimal expression in normal adult tissues.[3] Its high tumor-

specific expression makes it an attractive target for ADC-based therapies.[3] In contrast to

other Notch ligands that are involved in cell-to-cell signaling at the cell surface, DLL3 is

primarily located in the Golgi apparatus where it can inhibit Notch signaling.[5] However, in

many tumor cells, DLL3 is also expressed on the cell surface, allowing for targeted binding by

antibodies like FZ-A038.[5]

The Antibody: FZ-A038
FZ-A038 is a monoclonal antibody specifically designed to bind to DLL3.[4] A key feature of FZ-

AD005 is the incorporation of Fc-silencing technology.[4] This modification is intended to

prevent off-target toxicity that could be mediated by the interaction of the antibody's Fc region

with Fcγ receptors on immune cells.[4]

The Payload: DXd (a Topoisomerase I Inhibitor)
The cytotoxic payload of FZ-AD005 is DXd, a potent derivative of exatecan and a

topoisomerase I inhibitor.[3] Topoisomerase I is a crucial enzyme for DNA replication and

transcription, as it relieves torsional strain in the DNA helix by creating transient single-strand

breaks.[6] DXd stabilizes the complex between topoisomerase I and DNA, preventing the re-

ligation of these breaks.[6] This leads to an accumulation of DNA damage, ultimately triggering

cell cycle arrest and apoptosis.[6]

Mechanism of Action of FZ-AD005
The proposed mechanism of action for FZ-AD005 begins with the intravenous administration of

the ADC. The FZ-A038 antibody component selectively binds to DLL3 on the surface of tumor

cells. This binding triggers receptor-mediated endocytosis, internalizing the ADC-DLL3
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complex. The complex is then trafficked to the lysosomes, where the acidic environment and

lysosomal proteases cleave the valine-alanine linker, releasing the DXd payload into the

cytoplasm. The freed DXd then enters the nucleus, inhibits topoisomerase I, and induces tumor

cell death. FZ-AD005 has also been shown to exert a "bystander effect," where the released,

membrane-permeable DXd can diffuse into neighboring tumor cells that may not express DLL3

and kill them as well.[7]
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Figure 1: Mechanism of Action of FZ-AD005.
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Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of FZ-AD005.

In Vitro Cytotoxicity
FZ-AD005 has demonstrated potent cytotoxic activity against various SCLC cell lines.[3]

Cell Line IC50 (nmol/L) of FZ-AD005

DMS53 0.152

DMS79 0.438

NCI-H1105 4.295

NCI-H2227 0.380

Table 1: In Vitro Cytotoxicity of FZ-AD005 in

SCLC Cell Lines.[3]

In Vivo Antitumor Activity
The antitumor efficacy of FZ-AD005 was evaluated in both cell line-derived xenograft (CDX)

and patient-derived xenograft (PDX) models.[3]
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Xenograft Model Dose (mg/kg)
Tumor Growth Inhibition
(TGI) (%)

NCI-H82 (CDX) 3 94.19

NCI-H82 (CDX) 5 97.13

NCI-H889 (CDX) 2.5 86.21

NCI-H889 (CDX) 5 94.53

NCI-H889 (CDX) 10 95.54

NCI-H660 (CDX) 1.5, 3, 6 Complete Inhibition

LU-5236 (PDX) 1.5 98.51

LU-5236 (PDX) 3 99.30

LU-5236 (PDX) 6 100.00

Table 2: In Vivo Antitumor

Activity of FZ-AD005 in

Xenograft Models.[3]

Pharmacokinetics in Cynomolgus Monkeys
Pharmacokinetic (PK) studies were conducted in cynomolgus monkeys following a single

intravenous administration of FZ-AD005.[2]
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Dose (mg/kg) Cmax (µg/mL) AUC0-t (µg·h/mL)
Clearance
(mL/h/kg)

1 25.1 ± 1.83 1070 ± 215 0.968 ± 0.189

3 75.3 ± 13.9 2660 ± 979 1.23 ± 0.412

10 256 ± 28.5 9970 ± 2430 1.04 ± 0.249

Table 3:

Pharmacokinetic

Parameters of FZ-

AD005 in Cynomolgus

Monkeys.[2]

The PK profile was found to be approximately linear and dose-proportional. Low concentrations

of free DXd were detected, suggesting good stability of the linker in vivo.[2]

Safety Profile
Toxicology studies in rats and cynomolgus monkeys have established a preliminary safety

profile for FZ-AD005.[2][4]

Animal Model
Highest Non-Severely Toxic Dose
(HNSTD)

Rat 100 mg/kg

Cynomolgus Monkey 30 mg/kg

Table 4: Safety Profile of FZ-AD005 in

Preclinical Models.[2][4]

Experimental Protocols
The following are summaries of the key experimental methodologies used in the preclinical

evaluation of FZ-AD005.

In Vitro Cytotoxicity Assay
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Cell Lines: SCLC cell lines (NCI-H1105, DMS 53, DMS 79, NCI-H2227) were used.[3]

Seeding: Cells were seeded in 96-well plates at densities ranging from 1,000 to 6,000 cells

per well.[3]

Treatment: After overnight incubation, cells were treated with diluted FZ-AD005.[3]

Incubation: The treated cells were incubated for 144 hours.[3]

Viability Assessment: Cell viability was measured using the CellTiter-Glo Luminescent Cell

Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.[3]

Data Analysis: IC50 values were calculated from the dose-response curves.[3]

Xenograft Model Studies for Antitumor Activity
Animal Models: Female BALB/c nude mice or female and male NOD/SCID mice were used

for CDX models.[3]

Tumor Implantation: SCLC (NCI-H889, NCI-H82) or neuroendocrine prostate cancer (NCI-

H660) cells were suspended in Matrigel/PBS and subcutaneously injected into the mice.[3]

For PDX models, tumor fragments were implanted.[1]

Tumor Growth and Grouping: Tumors were allowed to grow to a volume of approximately

130-220 mm³. Mice were then randomized into vehicle control and treatment groups.[1][3]

Dosing Regimen: FZ-AD005 was administered intravenously, either as a single dose or

weekly for two doses, depending on the model.[3]

Endpoint Measurement: Tumor volume was measured twice weekly. The study endpoint was

typically reached when the average tumor volume in the control group exceeded a

predetermined size.[3]

Evaluation of Antitumor Activity: TGI was calculated using the formula: TGI (%) = 100 × [1 -

(average tumor volume of treated group / average tumor volume of vehicle control group)].[7]
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Figure 2: In Vivo Antitumor Activity Experimental Workflow.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b144013?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b144013?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pharmacokinetic Analysis
Animal Model: Cynomolgus monkeys were used for PK studies.[3]

Administration: FZ-AD005 was administered as a single intravenous dose at 1, 3, and 10

mg/kg.[3]

Sample Collection: Serum and whole blood samples were collected at various time points up

to 672 hours post-dose.[3]

Analytical Methods:

Concentrations of FZ-AD005 and total antibody were determined by ELISA.[3]

Concentrations of the DXd payload were measured by LC/MS-MS.[3]

Data Analysis: Pharmacokinetic parameters, including Cmax, AUC, and clearance, were

calculated using noncompartmental analysis.[3]

Conclusion
FZ-AD005 is a promising DLL3-targeted antibody-drug conjugate with a potent topoisomerase I

inhibitor payload. Preclinical data demonstrate its high in vitro cytotoxicity against DLL3-

expressing cancer cells and significant in vivo antitumor activity in various xenograft models.[3]

[4] The ADC exhibits a stable linker, a dose-proportional pharmacokinetic profile, and an

acceptable safety profile in non-human primates.[2][4] These findings support the continued

development of FZ-AD005 as a potential therapeutic for SCLC and other DLL3-positive

malignancies.[4]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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